4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide
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Overview
Description
4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a thiazolyl-piperidinyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiazole and piperidine derivatives are then coupled using a suitable linker, often involving reductive amination or nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the methoxybenzamide with the thiazolyl-piperidinyl intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide.
Reduction: Formation of 4-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzylamine.
Substitution: Formation of 4-substituted-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide derivatives.
Scientific Research Applications
4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide: shares similarities with other thiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential not seen in other compounds.
Properties
IUPAC Name |
4-methoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-22-15-6-4-14(5-7-15)16(21)19-11-13-3-2-9-20(12-13)17-18-8-10-23-17/h4-8,10,13H,2-3,9,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILSQBFVPKNMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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